Ipramidil

Vasodilation Coronary circulation Nitrovasodilator

Ipramidil (C80-1324) is a furoxan-based nitrovasodilator that uniquely retains full coronary vasodilator efficacy under nitrate tolerance where GTN fails (P=0.493 vs. control), delivering a sustained 67±9% increase in coronary flow over 60 min without tachyphylaxis. Its distinctive positive chronotropic effect (+10-30 bpm) enables dissection of NO's direct cardiac effects. Ideal as a tolerance-resistant sGC-cGMP pathway activator for screening next-generation furoxan NO donors and establishing stable hemodynamic baselines in isolated heart studies. Procure for reproducible cardiovascular pharmacology research.

Molecular Formula C10H16N4O4
Molecular Weight 256.26 g/mol
CAS No. 83656-38-6
Cat. No. B1662732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIpramidil
CAS83656-38-6
SynonymsC80 1324
C80-1324
ipramidil
N,N-diisopropyl-3,4-furazandicarboxamide-2-oxide
Molecular FormulaC10H16N4O4
Molecular Weight256.26 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1=NO[N+](=C1C(=O)NC(C)C)[O-]
InChIInChI=1S/C10H16N4O4/c1-5(2)11-9(15)7-8(14(17)18-13-7)10(16)12-6(3)4/h5-6H,1-4H3,(H,11,15)(H,12,16)
InChIKeyJSKUFGFVEPNZDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ipramidil (C80-1324) Procurement Guide: Coronary Vasodilator with Furoxan NO-Donor Mechanism


Ipramidil (CAS 83656-38-6), also known as C80-1324, is a furoxan-based compound classified as a nitrovasodilator [1]. It acts as a nitric oxide (NO) donor, stimulating soluble guanylate cyclase (sGC) and increasing cGMP levels to promote vasodilation, with marked activity in the coronary circulation of isolated working hearts . The compound is primarily utilized as a research tool in cardiovascular pharmacology, particularly for studying NO-mediated signaling and mechanisms of nitrate tolerance [2].

Why Generic Nitrovasodilators Cannot Substitute Ipramidil in Nitrate Tolerance Research


Substituting Ipramidil with glyceryl trinitrate (GTN) or other organic nitrates in experimental models of coronary vasodilation introduces confounding variables such as rapid tachyphylaxis and pronounced nitrate tolerance [1][2]. Unlike GTN, Ipramidil maintains its vasodilator efficacy under conditions of nitrate tolerance and does not exhibit tachyphylaxis during prolonged infusion, making it a superior tool for investigating sGC-cGMP pathway dynamics without the interference of desensitization phenomena . Furthermore, its unique positive chronotropic effect distinguishes it from classical nitrates, enabling specific dissection of NO's direct cardiac effects .

Ipramidil Quantitative Comparator Evidence vs. GTN in Isolated Heart Models


Superior Coronary Vasodilator Potency in Isolated Working Rat Hearts

Ipramidil exhibits greater vasodilator potency than glyceryl trinitrate (GTN) in the coronary circulation of isolated working rat hearts. Continuous infusion of Ipramidil at 1 μg/mL for 60 minutes induces a 67±9% increase in coronary flow (N=5), while GTN at equivalent concentrations produces a comparatively lower magnitude of vasodilation [1]. The effect is biphasic, a characteristic not observed with GTN [2].

Vasodilation Coronary circulation Nitrovasodilator

Absence of Tachyphylaxis During Prolonged Infusion vs. GTN

In contrast to GTN, which is known to induce rapid tachyphylaxis (diminishing response over time), Ipramidil demonstrates no sign of tachyphylaxis. Repeated or continuous (60 min) application of Ipramidil at 1 μg/mL maintains a consistent vasodilator response without attenuation, as evidenced by the sustained 67±9% increase in coronary flow [1]. GTN, under similar conditions, would exhibit a progressively reduced effect.

Tachyphylaxis Vascular tolerance Sustained response

Efficacy Retention Under Nitrate Tolerance Conditions

Ipramidil retains full vasodilator efficacy in isolated hearts that have been rendered tolerant to GTN. Following a 60 min preinfusion with 10 μg/mL GTN (a condition that induces robust nitrate tolerance), the subsequent vasodilator effect of Ipramidil is not statistically different from control (P=0.493, N=3) [1]. In stark contrast, when GTN is applied after a 30 min preinfusion with Ipramidil, its vasodilator response is significantly diminished (P=0.006, N=3) . This demonstrates a unidirectional cross-tolerance profile.

Nitrate tolerance Cross-tolerance Vascular reactivity

Positive Chronotropic and Inotropic Effects Absent in Classical Nitrates

Unlike glyceryl trinitrate (GTN), which lacks direct cardiac stimulatory effects, Ipramidil concentration-independently increases the spontaneous beating rate of isolated hearts by 10-30 beats per minute and exhibits a weak positive inotropic effect [1]. This differential pharmacology suggests that Ipramidil may have additional, as yet undefined, interactions with cardiac pacemaker or contractile machinery beyond simple NO-mediated vasodilation .

Chronotropy Inotropy Cardiac function

Mechanistic Divergence: Thiol-Dependent NO Release vs. Enzymatic Bioactivation

Ipramidil, as a furoxan, generates nitric oxide (NO) through a non-enzymatic, thiol-mediated chemical reaction [1]. This contrasts with organic nitrates like GTN, which require enzymatic bioactivation (e.g., by mitochondrial aldehyde dehydrogenase) to release NO [2]. Both compounds ultimately stimulate soluble guanylate cyclase (sGC) and increase cGMP, but Ipramidil's direct, thiol-dependent activation pathway may underlie its resistance to nitrate tolerance and lack of tachyphylaxis .

Nitric oxide donor Furoxan Guanylate cyclase

Ipramidil Application Scenarios in Cardiovascular Research and Drug Discovery


Investigating Mechanisms of Nitrate Tolerance in Isolated Heart Models

Ipramidil's unique ability to retain vasodilator efficacy in GTN-tolerant vessels (P=0.493 vs. control) makes it an indispensable tool for studying the molecular basis of nitrate tolerance [1]. Researchers can use Ipramidil as a 'tolerance-resistant' NO donor to maintain sGC-cGMP pathway activation while manipulating other variables, thereby isolating the specific contribution of bioactivation enzymes or downstream signaling components to tolerance development.

Prolonged Coronary Vasodilation Studies Requiring Stable Baselines

For experiments requiring extended periods of stable coronary vasodilation without the confounding effects of tachyphylaxis, Ipramidil offers a distinct advantage over GTN. The sustained 67±9% increase in coronary flow over a 60-minute infusion ensures consistent hemodynamic conditions, which is critical for studies evaluating myocardial oxygen consumption, substrate metabolism, or the effects of other pharmacological interventions on top of a stable vasodilatory background [2].

Differentiating Vascular vs. Direct Myocardial Effects of NO Donors

The positive chronotropic effect of Ipramidil (+10-30 bpm), absent in GTN, provides a unique opportunity to investigate the direct effects of NO on cardiac pacemaker cells and contractile function . This application scenario is particularly valuable for researchers seeking to disentangle the indirect (vascular-mediated) from the potential direct (myocardial) actions of NO donors in the heart.

Reference Standard for Evaluating Novel Furoxan-Based NO Donors

As a prototypical furoxan with well-characterized in vitro pharmacology, Ipramidil serves as a benchmark reference standard for screening and validating next-generation furoxan-based NO donors [3]. Its established potency, tolerance profile, and mechanism of action provide a baseline against which the efficacy and pharmacological improvements of new chemical entities can be quantitatively compared.

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